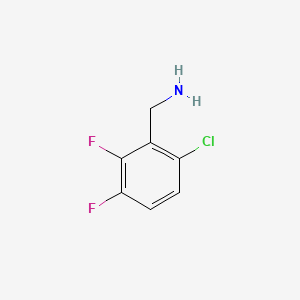

6-Chloro-2,3-difluorobenzylamine

Descripción general

Descripción

6-Chloro-2,3-difluorobenzylamine is a chemical compound with the molecular formula C7H6ClF2N and a molecular weight of 177.58 . It is a liquid at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6ClF2N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature .Aplicaciones Científicas De Investigación

Synthesis of Derivatives and Compounds

6-Chloro-2,3-difluorobenzylamine is a versatile compound in chemical synthesis. It's utilized in the production of various derivatives with potential applications in different fields.

Synthesis of Fluorescent Compounds

- A study conducted by Chen et al. (2012) focused on the synthesis of a series of diimidazole derivatives using a key intermediate compound that could potentially involve this compound. These compounds exhibited medium to strong blue fluorescence-emitting abilities, indicating their potential in optoelectronic applications (Chen et al., 2012).

Organic Synthesis and Purity Enhancement

- Moore (2003) highlighted a method for preparing high-purity 1-chloro-2,6-difluorobenzene, a compound closely related to this compound. The study emphasized the isolation of desired isomers and the use of sulfonyl chloride for directed fluorine substitution, showcasing the compound's utility in agricultural and pharmaceutical applications (Moore, 2003).

Microwave-assisted Synthesis of Bistriazines

- Moral et al. (2010) demonstrated the use of 6-chloro-N,N′-bispyrazolyl-[1,3,5]triazine-2,4-diamines, related to this compound, in synthesizing bistriazines under microwave irradiation. This synthesis method yielded promising compounds for applications in supramolecular chemistry, particularly in creating polymers with interesting fluorescence properties (Moral et al., 2010).

X-ray and Quantum Chemical Investigations

- Čajan and Trávníček (2011) investigated the structural and spectroscopic properties of a series of derivatives, involving 6-benzylaminopurine compounds. The research involved X-ray diffraction analysis, FT-IR, Raman spectroscopy, and quantum chemical calculations, which provided detailed insights into the compounds' structural and spectral parameters (Čajan & Trávníček, 2011).

Analysis of Polar and Hydrophilic Analytes

- Vincenti et al. (2005) explored the use of highly-fluorinated chloroformates, including those related to this compound, for the derivatization of polar and hydrophilic analytes. This research was aimed at optimizing the identification of ozonation drinking water disinfection by-products, indicating the compound's relevance in environmental analysis (Vincenti et al., 2005).

Safety and Hazards

This chemical is considered hazardous. It may cause severe skin burns and eye damage, and it may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

- CDK9 is a member of the CDK family and forms a complex with cyclin T to create positive transcription elongation factor b (p-TEFb). This complex plays a crucial role in RNA transcription by phosphorylating the C-terminal domain (CTD) subunit of RNA polymerase II .

- CDK9’s pathogenic role has been established in various malignancies, including prostate cancer .

- By inhibiting CDK9, 6-Chloro-2,3-difluorobenzylamine disrupts the normal elongation process, impacting gene expression and cellular functions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Propiedades

IUPAC Name |

(6-chloro-2,3-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGYKNBFONJOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

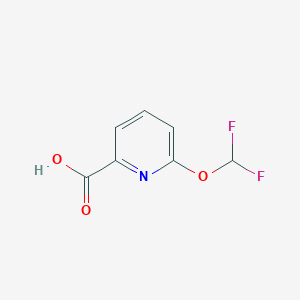

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405243.png)

![7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine hydroiodide](/img/structure/B1405256.png)

![[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405259.png)